N-methyl-4-(trifluoromethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C7H7F3N2 |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
N-methyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2/c1-11-6-4-5(2-3-12-6)7(8,9)10/h2-4H,1H3,(H,11,12) |
InChI Key |
UESSPTZKBKWVHU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Direct N-Methylation | MeI, NaH/THF | 0–25 | 6–24 | 65–78 | 80–90 |
| Iridium Catalysis | [Ir], MeOH, Cs₂CO₃ | 110 | 5–48 | 72 | >90 |
| Reductive Amination | NaBH₃CN, MeNH₂ | 25 | 12–24 | 70–85 | 85–95 |
| Palladium Coupling | Pd(OAc)₂, XantPhos | 110 | 12 | 68–75 | 90 |
| Hydrophilic Ether Route | THF, Pd/C, H₂ | 100–150 | 9 | 71.9 | 95 |
| DMSO Methylation | DMSO, FeCl₂ | 120 | 12 | 60–70 | 80 |
Challenges and Optimization Strategies
- Selectivity in Methylation : Competing C-methylation or over-alkylation is mitigated using bulky bases (e.g., diisopropylethylamine ) or catalytic systems like iridium.
- Purification : Recrystallization from n-hexane or ethyl acetate removes byproducts such as dimethylated amines or unreacted starting materials.
- Scale-Up Considerations : The hydrophilic ether-mediated method and palladium coupling are preferred for industrial scalability due to tolerance to aqueous conditions and straightforward catalyst recovery.
Chemical Reactions Analysis
Types of Reactions: N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-methyl-4-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-methyl-4-(trifluoromethyl)pyridin-2-amine with key analogs based on substituent positioning, physicochemical properties, and biological activity.
Substituent Positioning and Electronic Effects
- N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-eth-(Z)-ylidene-N-methyl-hydrazine (CAS 1311283-95-0): Features a chloro group at the 6-position and a trifluoromethyl group at the 4-position. Predicted properties: Density = 1.31 g/cm³, pKa = 2.47 .
N-(Prop-2-yn-1-yl)-2-(trifluoromethyl)pyridin-4-amine (CAS 1857210-16-2):
N-[4-(4'-(Trifluoromethyl)biphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine :
Physicochemical Properties
*LogP estimated using fragment-based methods. The trifluoromethyl group increases lipophilicity compared to methyl or hydrogen substituents.
Key Research Findings and Trends
Trifluoromethyl Positioning : 4-CF₃ substitution on pyridin-2-amine optimizes electronic effects for receptor binding, whereas 2-CF₃ may reduce steric accessibility .
Enhanced Bioactivity : CF₃-containing derivatives consistently outperform methyl or chloro analogs in antimicrobial and anticancer assays .
Synthetic Flexibility : Suzuki coupling and reductive amination are robust methods for diversifying pyridin-2-amine scaffolds .
Biological Activity
N-methyl-4-(trifluoromethyl)pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR), supported by relevant case studies and data tables.
This compound has the following chemical characteristics:
- Chemical Formula : C₆H₆F₃N
- Molecular Weight : Approximately 151.11 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The trifluoromethyl group enhances the compound's lipophilicity, affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- CYP1A2 Inhibition : The compound has been identified as an inhibitor of the CYP1A2 enzyme, which plays a crucial role in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity.
- Antibacterial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism may involve disruption of bacterial fatty acid synthesis pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the pyridine ring and substituents have been systematically studied to elucidate their effects on potency and selectivity.
Table 1: Structure-Activity Relationship Studies
| Compound Variant | Modification Description | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Original | This compound | 0.29 | CYP1A2 Inhibitor |
| Variant 1 | Removal of trifluoromethyl group | 1.5 | Reduced potency |
| Variant 2 | Addition of electron-withdrawing groups | 3.0 | Significant loss of activity |
| Variant 3 | Electron-donating group adjacent to nitrogen | 0.81 | Improved potency |
This table illustrates how structural modifications can lead to significant changes in biological activity, emphasizing the importance of specific functional groups in maintaining efficacy.
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of this compound, researchers found that it exhibited substantial activity against MRSA strains. The compound was tested using a broth microdilution method, revealing an IC50 value of approximately 0.29 μM, indicating potent antibacterial effects without significant cytotoxicity to human cells .
Case Study 2: Pharmacokinetic Interactions
Another study focused on the pharmacokinetic implications of CYP1A2 inhibition by this compound. It was shown that co-administration with substrates metabolized by CYP1A2 led to increased plasma concentrations of these drugs, suggesting a need for dosage adjustments in clinical settings.
Q & A
Q. Basic Research Focus
- X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond angles and torsion angles, critical for confirming the trifluoromethyl group's position .
- NMR spectroscopy : NMR distinguishes CF₃ chemical shifts (~−60 to −70 ppm), while - HMBC confirms amine proton coupling .
Advanced Consideration : For disordered crystal structures (common with CF₃ groups), iterative refinement using high-resolution data (≤1.0 Å) and restraints on thermal parameters improve accuracy .
What methodologies are employed to evaluate the biological activity of this compound derivatives, particularly in cytotoxic assays?
Q. Basic Research Focus
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Dose-response curves : Data analyzed via nonlinear regression (e.g., GraphPad Prism) to quantify potency.
Advanced Consideration : Contradictions in activity data (e.g., varying IC₅₀ across studies) may stem from assay conditions (e.g., serum concentration, incubation time). Statistical meta-analysis or orthogonal assays (e.g., apoptosis markers) validate results .
How does the trifluoromethyl group influence the compound’s reactivity and stability under different experimental conditions?
Q. Basic Research Focus
- Electrophilic stability : The CF₃ group deactivates the pyridine ring, reducing susceptibility to electrophilic substitution.
- Acid/Base stability : Hydrolytic stability tested via accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24h) with HPLC monitoring .
Advanced Consideration : Computational modeling (Gaussian, DFT) predicts degradation pathways. For example, CF₃ may enhance oxidative stability but increase susceptibility to nucleophilic attack at the 2-position .
What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound?
Q. Advanced Research Focus
- Force field adjustments : AMBER or CHARMM parameters for fluorine interactions may require recalibration to match observed crystallographic data .
- Solvent effects : MD simulations incorporating explicit solvent models (e.g., TIP3P water) improve agreement with experimental solubility/logP values .
Example : If DFT predicts a reaction barrier inconsistent with observed kinetics, transition-state spectroscopy or isotopic labeling (e.g., -CF₃) can validate intermediates .
How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for target engagement?
Q. Advanced Research Focus
- Analog synthesis : Systematic variation of substituents (e.g., replacing methyl with ethyl or cyclopropyl) .
- Biophysical assays : Surface plasmon resonance (SPR) or ITC quantifies binding affinity to targets (e.g., kinases) .
- 3D-QSAR : CoMFA or CoMSIA models correlate molecular fields with activity, guiding rational design .
Table: Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 123–124°C (DSC) | |
| LogP | 2.1 (Calculated via ChemAxon) | |
| Solubility (H₂O) | 0.12 mg/mL (Shake-flask, pH 7.4) | |
| NMR Shift | −68.5 ppm (CDCl₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
